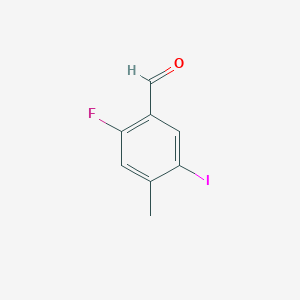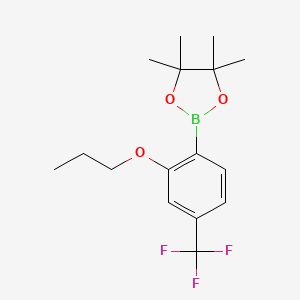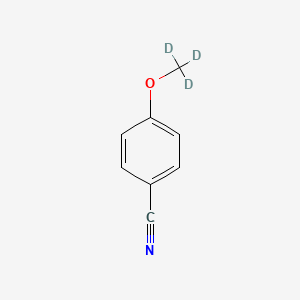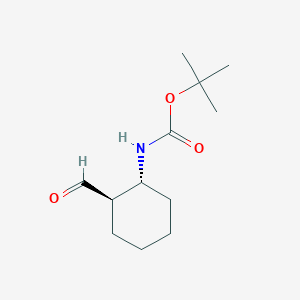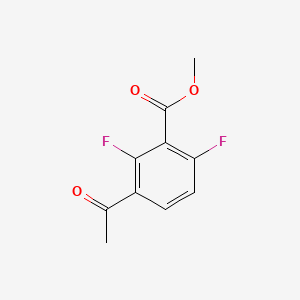![molecular formula C23H26Cl2N4O2 B14024456 1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,2’-Diaminodiphenyl Sulfide typically involves the reduction of 2-nitrodiphenyl sulfide. One common method uses hydrogen as a reducing agent in the presence of an organic solvent and a sulfide poisoning-resistant catalyst. The reaction is carried out at normal temperature under pressure conditions ranging from ordinary pressure to 1 MPa for 2 to 4 hours. After the reaction, the products are filtered, and the filtrate is subjected to reduced pressure distillation to remove the organic solvent, yielding 2,2’-Diaminodiphenyl Sulfide .
Analyse Des Réactions Chimiques
2,2’-Diaminodiphenyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, metal catalysts, and organic solvents. For example, the reduction of 2-nitrodiphenyl sulfide to 2,2’-Diaminodiphenyl Sulfide can be achieved using hydrogen and a nickel catalyst. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Diaminodiphenyl Sulfide is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It has been studied for its potential as a noncarcinogenic replacement for certain resin hardeners. Additionally, it is used in the manufacturing of self-healing polyimide-urea copolymers, which have good electric insulation and heat resistance properties .
Mécanisme D'action
The mechanism of action of 2,2’-Diaminodiphenyl Sulfide involves its interaction with molecular targets and pathways in various applications. For instance, in the context of resin hardeners, it acts as a cross-linking agent, enhancing the mechanical properties of the resin. The specific molecular targets and pathways depend on the application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
2,2’-Diaminodiphenyl Sulfide can be compared with other similar compounds, such as 2,2’-Diaminodiphenyl Disulfide, 4,4’-Diaminodiphenyl Sulfide, and 2-Aminophenyl Disulfide. These compounds share similar structural features but differ in their chemical properties and applications. For example, 4,4’-Diaminodiphenyl Sulfide is used in different industrial applications due to its distinct chemical reactivity and stability .
Conclusion
2,2’-Diaminodiphenyl Sulfide is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and reactivity make it a valuable intermediate in various industrial processes. Continued research into its synthesis, reactions, and applications will further enhance its utility in scientific and industrial fields.
Propriétés
Formule moléculaire |
C23H26Cl2N4O2 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
1-[1-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)propyl]-3-(3-chlorophenyl)-1-propylurea |
InChI |
InChI=1S/C23H26Cl2N4O2/c1-4-12-29(23(31)26-17-9-7-8-15(24)13-17)20(5-2)21-27-19-14-16(25)10-11-18(19)22(30)28(21)6-3/h7-11,13-14,20H,4-6,12H2,1-3H3,(H,26,31) |
Clé InChI |
FYNTWOYQGCUHQF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(CC)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC)C(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


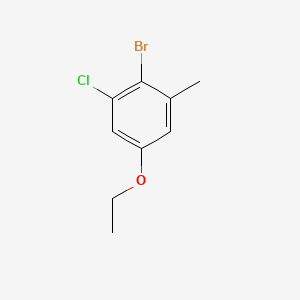
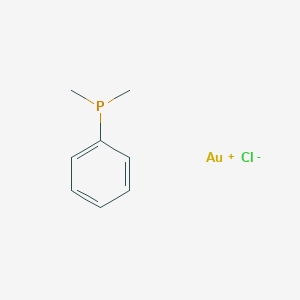
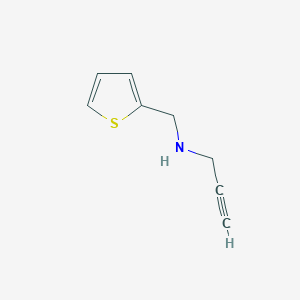
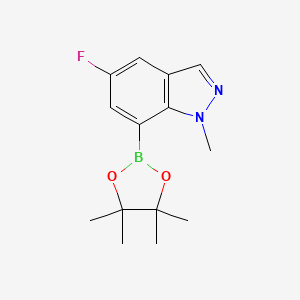

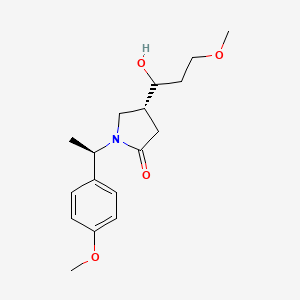

![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
